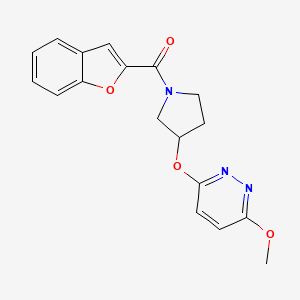

5-Methyl-6-(trifluoromethyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the CAS Number: 1105979-57-4 . It has a molecular weight of 205.14 . The IUPAC name for this compound is this compound . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at temperatures between 2-8°C .Scientific Research Applications

Development and Synthesis of Derivatives

5-Methyl-6-(trifluoromethyl)nicotinic acid and its derivatives are actively researched in the field of organic chemistry. A notable study by Mulder et al. (2013) discusses a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is an intermediate in crafting novel anti-infective agents. The key process involves the trifluoromethylation of an aryl iodide using cost-effective materials, highlighting the compound's role in synthesizing medically relevant compounds (Mulder et al., 2013).

Industrial Production of Nicotinic Acid

Lisicki et al. (2022) conducted a comprehensive review of ecological methods to produce nicotinic acid, a naturally occurring pyridine carboxylic acid found in vitamin PP and essential for human and animal nutrition. The study emphasizes the need for new technology in the industrial production of nicotinic acid, focusing on green chemistry to avoid environmental burdens. This highlights the compound's significance in the nutritional and pharmaceutical industries (Lisicki, Nowak, & Orlińska, 2022).

Pharmacological and Chemical Properties

Inhibitory Effects and Structure-Activity Relationships

This compound derivatives have been explored for their pharmacological properties. For instance, Criddle et al. (2002) synthesized novel derivatives of niflumic acid and compared their inhibitory effects on the contraction of the rat stomach fundus, aiding in understanding the structure-activity relationships of these compounds. This research underscores the compound's potential in drug development and its pharmacological applications (Criddle, Meireles, Macêdo, Leal-Cardoso, Scarparo, & Jaffar, 2002).

Herbicidal Activity and Structural Studies

Yu et al. (2021) delve into the natural presence of nicotinic acid in plants and animals. They designed and synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating notable herbicidal activity against certain plant species. This research is pivotal in the agricultural sector for the development of natural-product-based herbicides, indicating the compound's utility in creating eco-friendly pest control solutions (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Safety and Hazards

The safety information for 5-Methyl-6-(trifluoromethyl)nicotinic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-6-(trifluoromethyl)nicotinic acid are currently unknown. This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body

Mode of Action

The mode of action of This compound Given its structural similarity to nicotinic acid, it may interact with similar targets and induce similar changes . .

Biochemical Pathways

The biochemical pathways affected by This compound Nicotinic acid is involved in various biochemical pathways, including lipid metabolism and the Krebs cycle . The trifluoromethyl group on this compound could potentially influence these pathways or others.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

The molecular and cellular effects of This compound Given its structural similarity to nicotinic acid, it may have similar effects, such as influencing lipid metabolism and cellular energy production . .

Action Environment

The action, efficacy, and stability of This compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, a related compound, plays a crucial role in biochemical reactions as a precursor to NAD+, a coenzyme essential for a wide range of enzymatic oxidation-reduction reactions .

Cellular Effects

Nicotinic acid and its derivatives are known to influence cell function by participating in cellular metabolism as precursors to NAD+ .

properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECOUXKBSDTMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1105979-57-4 |

Source

|

| Record name | 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)

![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)

![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)